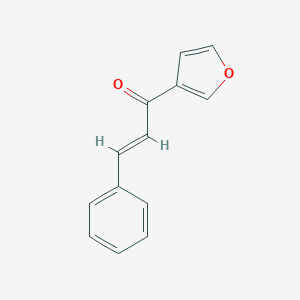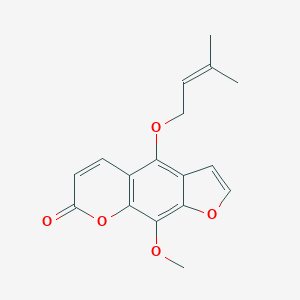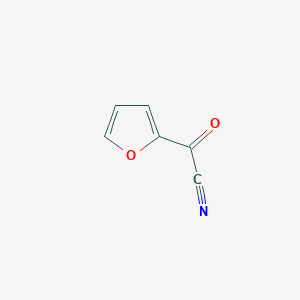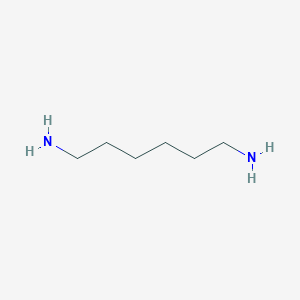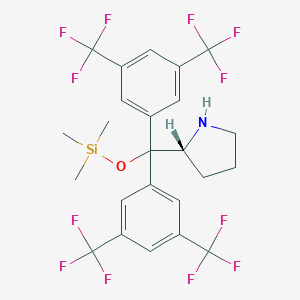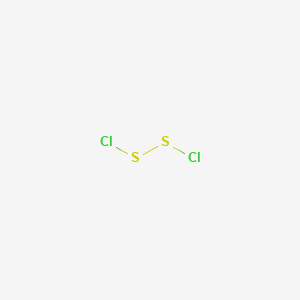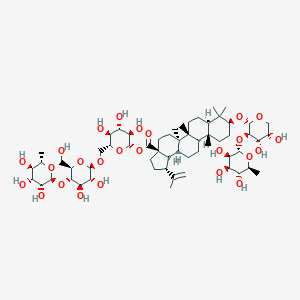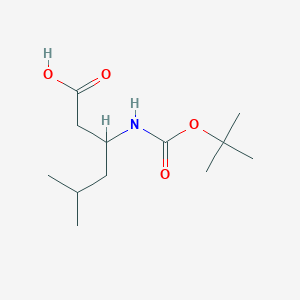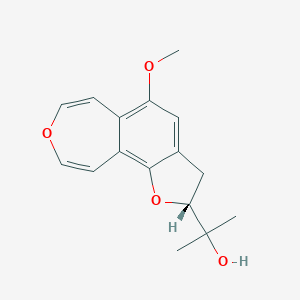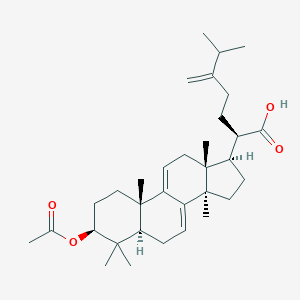![molecular formula C23H32N4O8 B150104 [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate CAS No. 137057-45-5](/img/structure/B150104.png)
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and molecular biology.
Wirkmechanismus
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a nucleoside analog that can be incorporated into RNA molecules during transcription. Once incorporated, it can interfere with the normal function of RNA molecules by inhibiting the synthesis of new RNA strands or by inducing premature termination of RNA synthesis. This can lead to the inhibition of viral replication or the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has been shown to have potent antiviral and anticancer activities in various in vitro and in vivo studies. It has been shown to inhibit the replication of various viruses such as hepatitis C virus, human immunodeficiency virus, and herpes simplex virus. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has several advantages as a tool for scientific research. It is a stable and easily synthesizable compound that can be used as a starting material for the synthesis of various nucleoside analogs. It can also be used as a probe to study the structure and function of RNA molecules. However, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in lab experiments requires caution as it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in scientific research. One direction is the development of new nucleoside analogs that have improved antiviral and anticancer activities. Another direction is the study of the mechanism of action of various enzymes that are involved in RNA metabolism using [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate as a tool. Additionally, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in the development of new RNA-based therapies for various diseases is also a promising direction for future research.
Conclusion:
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new antiviral and anticancer therapies and a better understanding of RNA metabolism.
Synthesemethoden
The synthesis of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate involves several steps. The first step involves the protection of the hydroxyl groups of ribose with acetonide. The second step involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The third step involves the coupling of the protected ribose derivative with 6-methoxypurine in the presence of a phosphoramidite reagent. The fourth step involves the deprotection of the DMT group and the acetonide group. The final step involves the esterification of the resulting hydroxyl group with 2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has potential applications in various fields of scientific research. It can be used as a starting material for the synthesis of various nucleoside analogs that have potential antiviral and anticancer activities. It can also be used as a probe to study the structure and function of RNA molecules. Moreover, it can be used as a tool to study the mechanism of action of various enzymes that are involved in RNA metabolism.
Eigenschaften
CAS-Nummer |
137057-45-5 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
Molekularformel |
C23H32N4O8 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C23H32N4O8/c1-11(2)21(28)32-8-14-16(34-22(29)12(3)4)17(35-23(30)13(5)6)20(33-14)27-10-26-15-18(27)24-9-25-19(15)31-7/h9-14,16-17,20H,8H2,1-7H3/t14-,16-,17+,20-/m1/s1 |
InChI-Schlüssel |
FVFMDKXQPSYZRY-DFYYWFRZSA-N |
Isomerische SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



